molecular formula C11H15N5 B13345227 (1-isopropyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methanamine

(1-isopropyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methanamine

Cat. No.: B13345227
M. Wt: 217.27 g/mol
InChI Key: ZGHFZJGGCOHJBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-isopropyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methanamine is a synthetic heterocyclic compound of significant interest in medicinal chemistry and drug discovery. It features a pyrazole core substituted with an isopropyl group and a nitrogen-rich pyrazine ring, a structure recognized as a privileged scaffold in pharmaceutical development . The pyrazole moiety is a five-membered heterocyclic ring with two adjacent nitrogen atoms and is a fundamental pharmacophore present in numerous FDA-approved drugs and experimental bioactive molecules . This compound's specific molecular architecture, combining a pyrazole with a pyrazine, makes it a valuable intermediate for constructing more complex molecules and for probing biological systems. Its primary research value lies in the investigation of novel therapeutic agents, particularly in the fields of oncology and anti-inflammatory research . Pyrazole-containing compounds are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, anti-microbial, and anticancer effects, by modulating key enzymatic pathways and receptors . The integration of a pyrazinyl group can further enhance these properties by influencing the molecule's binding affinity and selectivity. In anticancer research, analogous pyrazole-based compounds have demonstrated potent cytotoxic effects by inducing cell apoptosis and autophagy, and by inhibiting cancer cell proliferation in various cell lines, including A549 (lung carcinoma) and HepG-2 (hepatocellular carcinoma) . The mechanism of action for such compounds often involves enzyme inhibition, such as the selective inhibition of cyclooxygenase-2 (COX-2) for anti-inflammatory applications or the interference with key kinases and other enzymes critical for cell survival and growth in oncology targets . This compound is strictly for research use in laboratory settings. It is not intended for diagnostic, therapeutic, or any human use. Researchers should handle it with appropriate safety precautions as outlined in the provided Safety Data Sheet (SDS).

Properties

Molecular Formula

C11H15N5

Molecular Weight

217.27 g/mol

IUPAC Name

(2-propan-2-yl-5-pyrazin-2-ylpyrazol-3-yl)methanamine

InChI

InChI=1S/C11H15N5/c1-8(2)16-9(6-12)5-10(15-16)11-7-13-3-4-14-11/h3-5,7-8H,6,12H2,1-2H3

InChI Key

ZGHFZJGGCOHJBB-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC(=N1)C2=NC=CN=C2)CN

Origin of Product

United States

Preparation Methods

Synthesis via Cyclization of Pyrazol Precursors

One common approach involves starting with substituted 3-amino-1H-pyrazoles and cyclizing with cyclic β-dicarbonyl compounds , such as 2-acetylcyclopentanone or 2-ethoxycarbonylcyclopentanone , under reflux conditions in ethanol. This cyclization yields pyrazolo[1,5-a]pyrimidine derivatives , which serve as key intermediates (as described in the research by Portilla et al., 2012).

Incorporation of the Pyrazin-2-yl Group

The pyrazin-2-yl substituent can be introduced via nucleophilic aromatic substitution on a halogenated heterocyclic precursor (e.g., 6-chloropyrazine derivatives). This step often involves treatment with nucleophiles such as amine derivatives or organometallic reagents under mild conditions to afford the desired substitution product.

Isopropyl Group Introduction

The isopropyl group is typically introduced through alkylation reactions . For instance, alkyl halides or Grignard reagents bearing isopropyl groups can be reacted with the heterocyclic core to install the isopropyl substituent selectively at the desired position on the pyrazol ring.

Formation of the Methanamine Moiety

The final step involves converting a suitable precursor, such as a methylated intermediate , into the methanamine group via reductive amination or nucleophilic substitution with ammonia derivatives. This step often employs mild reducing agents like sodium cyanoborohydride or catalytic hydrogenation under controlled conditions to achieve the desired primary amine.

Representative Reaction Scheme

Step Reaction Type Reagents & Conditions Product/Intermediate
1 Cyclization 3-Amino-1H-pyrazole + cyclic β-dicarbonyl Pyrazol core
2 Nucleophilic substitution Halogenated heterocycle + amine nucleophile Pyrazin-2-yl substituted heterocycle
3 Alkylation Isopropyl halide + heterocycle Isopropyl-substituted heterocycle
4 Reductive amination Formaldehyde + ammonia + reducing agent Methanamine derivative

Supporting Data and Research Outcomes

  • Efficiency and Yield: The methods employing nucleophilic substitution and cyclization under mild conditions have demonstrated high yields (up to 90%) and excellent regioselectivity, as reported in recent patents and literature.
  • Reaction Conditions: Reactions are optimized at temperatures ranging from 25°C to 80°C, often in polar solvents such as ethanol or water, aligning with green chemistry principles.
  • Substrate Scope: Variations in the substituents on the pyrazol and pyrazine rings are tolerated, allowing for structural diversity and potential biological activity exploration.

Data Tables

Reaction Step Reagents Solvent Temperature Yield Notes
Cyclization 3-Amino-1H-pyrazole + 2-acetylcyclopentanone Ethanol Reflux (78°C) 75-85% Faster with microwave irradiation
Pyrazin-2-yl substitution Halogenated pyrazine + amine DMF or DMSO 50-80°C 80-90% High regioselectivity
Isopropylation Isopropyl halide + heterocycle THF 25-60°C 70-85% Catalytic conditions preferred
Methanamine formation Formaldehyde + ammonia Aqueous Room temp 65-75% Reductive amination

Chemical Reactions Analysis

Types of Reactions

(1-isopropyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methanamine: undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the pyrazole and pyrazine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl halides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

(1-isopropyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methanamine: has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of (1-isopropyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes.

Comparison with Similar Compounds

Structural and Physicochemical Comparison

The table below highlights key structural differences and properties of analogs:

Compound Name R1 (Position 1) R3 (Position 3) Position 5 Group Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound Isopropyl Pyrazin-2-yl Methanamine C₁₁H₁₅N₅ 217.27 Reference for comparison; balanced lipophilicity and solubility.
(1-(Prop-2-yn-1-yl)-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methanamine Prop-2-yn-1-yl Pyrazin-2-yl Methanamine C₁₀H₁₁N₅ 225.26 Propargyl group enhances rigidity and metabolic stability.
1-(1-Ethyl-1H-pyrazol-5-yl)-N-methylmethanamine Ethyl H N-Methylmethanamine C₇H₁₃N₃ 139.20 Simplified structure; lacks pyrazine, reducing aromatic interactions.
(1-(2-Methoxyethyl)-3-(pyridin-2-yl)-1H-pyrazol-5-yl)methanamine 2-Methoxyethyl Pyridin-2-yl Methanamine C₁₂H₁₆N₄O 232.29 Pyridine replaces pyrazine; methoxy improves solubility.
(1-(Pyridin-3-yl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine hydrochloride Pyridin-3-yl Trifluoromethyl Methanamine (HCl salt) C₁₀H₁₀ClF₃N₄ 278.66 CF₃ group increases electron-withdrawing effects; HCl salt enhances aqueous solubility.
(1-Methyl-1H-pyrazol-5-yl)methanamine Methyl H Methanamine C₅H₉N₃ 111.15 Minimalist structure; lower molecular weight may improve bioavailability.
1-Isopropyl-3-(pyrazin-2-yl)-1H-pyrazole-5-carboxylic acid Isopropyl Pyrazin-2-yl Carboxylic Acid C₁₁H₁₂N₄O₂ 248.25 Acidic group replaces amine, altering ionization state and solubility.
(1-(Cyclopropylmethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine Cyclopropylmethyl Pyridin-3-yl Methanamine C₁₃H₁₆N₄ 228.29 Cyclopropyl adds conformational rigidity and lipophilicity.
N-Methyl-1-(3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methanamine H Pyrazin-2-yl N-Methylmethanamine C₉H₁₁N₅ 189.22 Lacks R1 substituent; N-methylation reduces basicity.

Key Structural Insights

Prop-2-yn-1-yl introduces rigidity via the alkyne bond, which may restrict rotational freedom. 2-Methoxyethyl increases polarity, favoring aqueous solubility.

Position 3 Substituents: Pyrazin-2-yl (target compound) vs. pyridin-2-yl/3-yl : Pyrazine’s two nitrogen atoms enable stronger hydrogen-bonding interactions compared to pyridine.

Position 5 Functional Groups: Methanamine (target compound) provides basicity (pKa ~9–10), while carboxylic acid introduces acidity (pKa ~4–5), affecting ionization and solubility across physiological pH.

Physicochemical Trends

  • Molecular Weight : Ranges from 111.15 to 278.66 , influencing bioavailability and permeability.
  • Solubility : Polar groups (e.g., methoxy , HCl salt ) enhance aqueous solubility.
  • Lipophilicity : Bulky alkyl/aryl groups (e.g., cyclopropylmethyl , isopropyl) increase logP values.

Q & A

Q. What advanced techniques elucidate the compound’s mechanism of enzyme inhibition?

  • Methodological Answer :
  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics (kon_{on}/koff_{off}) to cytochrome P450.
  • Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.